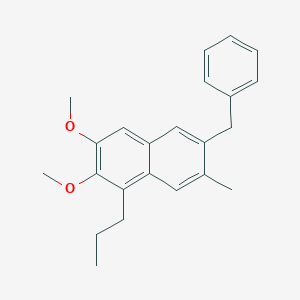

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Kakuol peut être synthétisé par la réaction du chlorure d'hydrogène et de l'alcool tert-butylique en présence d'un catalyseur acide .

Méthodes de production industrielle

La production industrielle du Kakuol implique généralement l'extraction du composé des rhizomes d'Asarum sieboldii. Ce processus comprend l'isolement et la purification du Kakuol afin d'atteindre les niveaux de pureté souhaités pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le Kakuol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Kakuol peut être oxydé pour former divers dérivés présentant des activités biologiques améliorées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du Kakuol, conduisant à différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Des agents halogénants tels que le fluor gazeux ou le brome sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Kakuol présentant des activités antifongiques et biologiques améliorées .

Applications De Recherche Scientifique

Chemical Synthesis Applications

1. Synthesis of Naphthalene Derivatives:

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene serves as a precursor for synthesizing other naphthalene derivatives. Its structure allows for further modifications that can yield complex organic molecules essential in various chemical reactions .

2. Use in Organic Reactions:

The compound can participate in various organic reactions, including:

- Reduction Reactions: It can undergo reductions to form different derivatives, which are useful in organic synthesis .

- Substitution Reactions: The presence of the benzyl group enables nucleophilic substitutions, allowing for the introduction of various functional groups.

Biological Applications

1. Antimicrobial Properties:

Research has indicated that compounds related to this compound exhibit antimicrobial activity. This property makes them potential candidates for developing new antibacterial agents.

2. Anticancer Activity:

There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a subject of interest for therapeutic development.

3. Drug Development:

Given its biological activity, this compound is being explored for its potential use in drug formulations targeting specific diseases, particularly those involving microbial infections and cancer .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several naphthalene derivatives, including this compound. Results indicated significant inhibition against multiple bacterial strains, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anticancer Screening

In vitro tests were conducted to evaluate the anticancer effects of naphthalene derivatives on human cancer cell lines. The findings demonstrated that this compound exhibited cytotoxic effects at specific concentrations, warranting further exploration into its mechanism of action and therapeutic potential.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Precursor for naphthalene derivatives | Useful in organic synthesis reactions |

| Organic Reactions | Reduction and substitution reactions | Enables functional group modifications |

| Biological Activity | Antimicrobial and anticancer properties | Potential for drug development |

| Drug Development | Formulation of new therapeutic agents | Targeting microbial infections and cancer |

Mécanisme D'action

Kakuol exerts its effects by inhibiting the DNA relaxation mediated by human topoisomerase IB . This inhibition occurs at the cleavage level, preventing DNA binding and leading to the formation of a ternary covalent complex . The compound preferentially binds near the active site of the enzyme, providing an atomistic explanation for its inhibitory activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthylkakuol : Un dérivé du Kakuol présentant des propriétés antifongiques similaires.

2-Méthoxy-3,4-(méthylènedioxy)propiophénone : Un autre dérivé présentant une activité antifongique notable.

2,4,5-Triméthoxypropiophénone : Un composé présentant des similitudes structurales avec le Kakuol.

Unicité du Kakuol

Le Kakuol se distingue par son activité antifongique remarquable et sa capacité à inhiber la relaxation de l'ADN médiée par la topoisomérase IB humaine . Sa structure unique, qui comprend une liaison C=C terminale conjuguée au groupe C=O, contribue à ses activités biologiques puissantes .

Activité Biologique

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a complex structure that includes a naphthalene core with various functional groups. Its molecular formula is C23H26O2 and it has a molecular weight of approximately 334.45 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and agriculture.

Chemical Structure

The unique arrangement of substituents on the naphthalene ring contributes to the compound's chemical properties and biological activities. The structure can be summarized as follows:

| Position | Substituent |

|---|---|

| 2 | Methoxy (-OCH₃) |

| 3 | Methoxy (-OCH₃) |

| 6 | Benzyl (-C₆H₅CH₂-) |

| 7 | Methyl (-CH₃) |

| 1 | Propyl (-C₃H₇) |

Biological Activities

Preliminary studies indicate that this compound exhibits notable biological activities, including:

- Antifungal Activity : The compound has shown significant antifungal properties against various plant pathogenic fungi, making it a valuable candidate for agricultural applications.

- Anticancer Potential : Research suggests that this compound may inhibit DNA relaxation mediated by human topoisomerase IB, indicating its potential as an anticancer agent.

- Pro-apoptotic Effects : In studies involving derivatives of naphthoquinones, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and inhibition of key signaling pathways .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Topoisomerase IB : This action disrupts DNA replication and transcription processes, leading to cell death.

- Induction of ROS : Increased intracellular ROS levels can damage mitochondrial function and activate apoptotic pathways in cancer cells.

Study on Anticancer Properties

A study investigated the effects of various naphthoquinone derivatives, including those structurally related to this compound. The findings indicated that these compounds significantly reduced cell viability in both normal and Ras-mutant transfected mouse NIH3T3 embryonic fibroblast cells. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis levels .

| Compound | IC50 (µM) Normal Cells | IC50 (µM) Ras-Mutant Cells |

|---|---|---|

| BZNQ | 5 | 4 |

| 6-Benzyl... | 10 | 8 |

Antifungal Activity Assessment

In agricultural research, the antifungal efficacy of this compound was evaluated against several plant pathogens. Results showed that the compound effectively inhibited fungal growth at concentrations as low as 20 µg/mL.

Propriétés

IUPAC Name |

6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O2/c1-5-9-20-21-12-16(2)18(13-17-10-7-6-8-11-17)14-19(21)15-22(24-3)23(20)25-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOANFESQYQTNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.